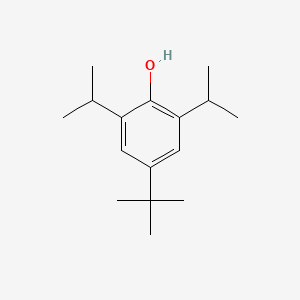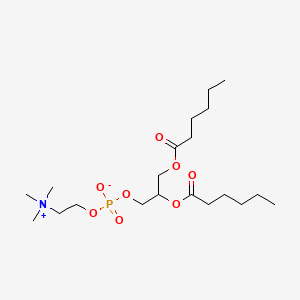
Dihexanoyl-lecithin
描述
Synthesis Analysis
The synthesis of specific lecithins, like dihexanoyl-lecithin, involves the modification of fatty acid chains in the lecithin molecule. While direct synthesis processes specific to dihexanoyl-lecithin are not detailed, the modification of lecithin by physical, chemical, and enzymatic methods is a well-established practice. These methods aim to produce lecithins with altered fatty acid compositions, impacting their physical and chemical properties for diverse applications (Joshi, Paratkar, & Thorat, 2006).
Molecular Structure Analysis
The molecular structure of lecithins, including dihexanoyl-lecithin, features a glycerol backbone, two fatty acid chains, and a phosphate group. The structure is amphipathic, with a hydrophilic head and hydrophobic tails, facilitating its role in forming bilayers in cell membranes. Detailed knowledge of the three-dimensional structure of lecithins aids in understanding their role in membrane structure and function (Pearson & Pascher, 1979).
Chemical Reactions and Properties
Lecithins, including dihexanoyl-lecithin, participate in various biochemical reactions, such as the plasma lecithin:cholesterol acyltransferase reaction, which is significant for cholesterol metabolism and transport in the plasma. These reactions emphasize the functional diversity of lecithins in biological systems (Glomset, 1968).
Physical Properties Analysis
The physical properties of dihexanoyl-lecithin, such as micellar weight and the formation of micelles in aqueous solutions, have been studied. These properties are crucial for understanding the behavior of lecithins in biological membranes and their application in emulsification and drug delivery systems (Tausk, van Esch, Karmiggelt, Voordouw, & Overbeek, 1974).
Chemical Properties Analysis
The chemical properties of lecithins are influenced by their amphipathic nature, allowing them to interact with both lipophilic and hydrophilic substances. This duality is essential for their role in forming cellular membranes and in applications such as emulsifiers in food and pharmaceutical industries. The synthesis and characterization of lecithins with branched fatty acid chains have shown that modifications in the chemical structure can significantly affect their phase transition temperatures and polymorphism, highlighting the versatility of lecithin's chemical properties (Nuhn, Brezesinski, Dobner, Förster, Gutheil, & Dörfler, 1986).
科学研究应用
DHPC's miscibility with other lecithins (DPPC, POPC, DOPC) and its interaction with antibiotics like doxorubicin and epirubicin were studied, indicating its potential in pharmaceutical applications (Pujol et al., 1996).
The micellar weights of DHPC in aqueous solutions were calculated, showing its utility in understanding micelle formation and characteristics, relevant in biochemistry and nanotechnology (Tausk et al., 1974).
DHPC's role in biocompatible microemulsions for potential cosmetic and drug delivery applications was investigated, highlighting its importance in formulating stable emulsions (Nguyen et al., 2010).
The interaction of different phospholipids, including DHPC, with sucrose crystal surfaces was examined, which is significant in food science, particularly in the production of chocolate (Kindlein et al., 2015).
DHPC's role in lecithin-based nanocarriers for drug delivery, demonstrating its utility in enhancing the effectiveness of various pharmaceutical formulations (Pires et al., 2004).
A study on the influence of lecithin on mitochondrial DNA and age-related hearing loss suggested potential medical applications of DHPC in treating age-related conditions (Seidman et al., 2002).
属性
IUPAC Name |
2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZARZBAWHITHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968679 | |
| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexanoyl-lecithin | |
CAS RN |
53892-41-4 | |
| Record name | 1,2-Hexanoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



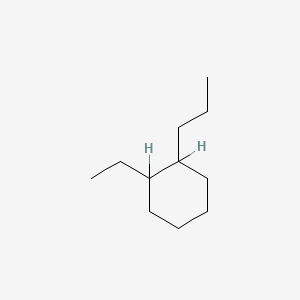
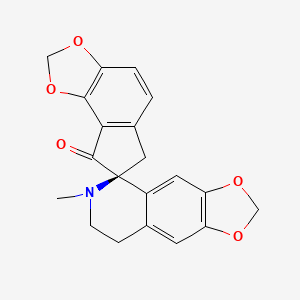
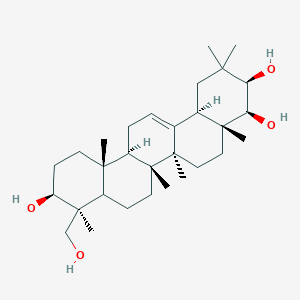
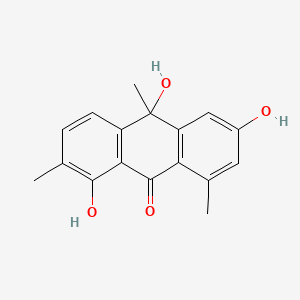

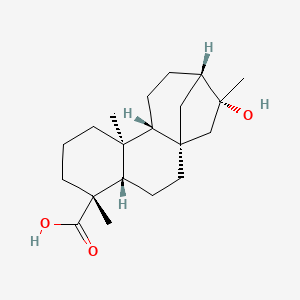
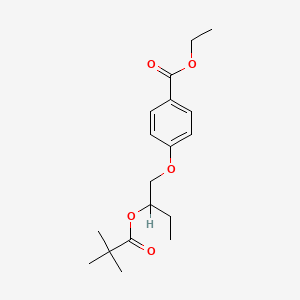
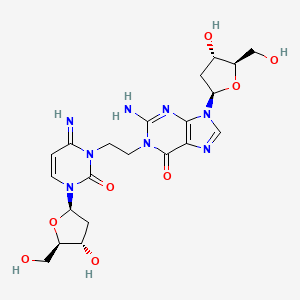
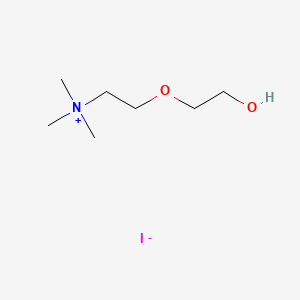


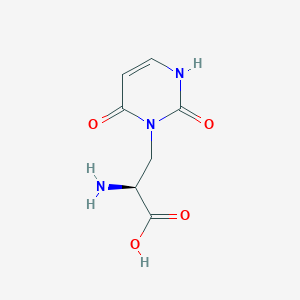
![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)
